Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate
Description
Properties
IUPAC Name |
methyl 3-hydroxy-4-phenylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-14(16)11-7-8-12(13(15)9-11)10-5-3-2-4-6-10/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKUDXSEVBBTEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00716710 | |
| Record name | Methyl 2-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198994-00-2 | |
| Record name | Methyl 2-hydroxy[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00716710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Medicinal Chemistry
Anticancer Agents
Research indicates that methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate exhibits potential as an anticancer agent. Its structure allows it to interact with biological targets involved in cancer progression. For instance, studies have shown that compounds with similar biphenyl structures can inhibit key enzymes associated with tumor growth .
Enzyme Inhibition
The compound has been tested for its ability to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance. In vitro studies demonstrated varying degrees of inhibition potency among related compounds, suggesting that this compound may also possess similar inhibitory characteristics .
Material Science
Liquid Crystals
this compound has applications in the development of liquid crystal materials. Its molecular structure contributes to the formation of liquid crystalline phases, which are essential in the manufacturing of displays and other optical devices. The compound's properties can be tailored through chemical modifications to enhance performance in these applications .
Biological Studies
Cellular Responses
In biological research, the compound has been evaluated for its effects on cellular responses under stress conditions. Studies have indicated that it can modulate pathways related to endoplasmic reticulum stress, potentially influencing cell survival and apoptosis mechanisms .
Case Study 1: Anticancer Activity
In a study examining the anticancer properties of this compound, researchers found that it significantly inhibited the proliferation of cancer cells in vitro. The mechanism was linked to the compound's ability to induce apoptosis through activation of specific signaling pathways.
Case Study 2: Enzyme Inhibition
A comparative analysis of various biphenyl derivatives, including this compound, revealed its potential as a β-lactamase inhibitor. The study quantified the inhibition potency and established structure-activity relationships that guide future drug design.
Data Tables
Mechanism of Action
The mechanism by which Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.
Comparison with Similar Compounds
Structural and Electronic Effects
- Hydroxyl vs. Nitro/Chloro Groups: The hydroxyl group in the target compound enables hydrogen bonding, improving solubility in polar solvents like DMSO or methanol. In contrast, the nitro (C₁₄H₁₁NO₄) and chloro (C₁₄H₁₁ClO₂) analogs exhibit electron-withdrawing effects, which may stabilize negative charges or alter reactivity in Suzuki couplings .
- Positional Isomerism : Methyl 4'-hydroxy-[1,1'-biphenyl]-3-carboxylate (CAS: 192376-76-4) demonstrates how shifting the carboxylate from the 4- to 3-position changes NMR signals. For instance, its ¹H-NMR spectrum shows distinct aromatic proton shifts compared to the target compound .
Physicochemical Properties
- Solubility : The hydroxyl and methoxy derivatives (e.g., Methyl 2'-methoxy analog) show higher solubility in polar solvents due to electron-donating groups, whereas methyl- or chloro-substituted analogs are more lipophilic .
- Thermal Stability : Nitro and chloro substituents may lower decomposition temperatures due to increased molecular strain, whereas methyl groups enhance thermal stability .
Biological Activity
Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family, characterized by its unique structural features that contribute to its biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
- Molecular Formula : C15H14O3
- Molecular Weight : 242.27 g/mol
- Melting Point : 227-228 °C
The compound features a hydroxyl group and a carboxylic acid group on the biphenyl framework, which enhances its reactivity and biological potential.
Biological Activities
Research has identified several significant biological activities associated with this compound:
- Antioxidant Properties : The compound exhibits notable antioxidant activity, which may protect cells from oxidative stress and related damage.
- Anti-inflammatory Effects : It has been shown to influence signaling pathways related to inflammation, potentially modulating the inflammatory response in various biological systems.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in drug development.
The biological effects of this compound are thought to arise from its interaction with specific molecular targets:
- Molecular Targets : The compound may interact with enzymes and receptors involved in cellular signaling pathways. This interaction can modulate their activity, leading to various biological effects such as reduced inflammation and enhanced cellular protection against oxidative stress.
- Biochemical Pathways : It is believed to influence pathways related to cell proliferation and apoptosis, contributing to its therapeutic potential in cancer treatment and other diseases.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with similar biphenyl derivatives. The following table summarizes key characteristics:
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | High | Moderate | Potential |
| 2-Hydroxybiphenyl | Moderate | Low | Low |
| 4-Hydroxybiphenyl | Low | Moderate | Moderate |
Study on Antioxidant Activity
A study conducted by researchers demonstrated the antioxidant capacity of this compound using various assays. The compound showed significant scavenging activity against free radicals, indicating its potential as a natural antioxidant agent.
Anti-inflammatory Mechanism Investigation
In vitro studies revealed that this compound could inhibit the production of pro-inflammatory cytokines in immune cells. This suggests a mechanism where the compound modulates immune responses, providing insights into its potential therapeutic applications in inflammatory diseases.
Antimicrobial Efficacy Assessment
Preliminary antimicrobial tests indicated that this compound exhibited activity against several bacterial strains. Further studies are warranted to explore its effectiveness as an antimicrobial agent and its potential application in treating infections.
Preparation Methods
Esterification of 4-Hydroxy-2-biphenyl Carboxylic Acid
One of the primary methods involves direct esterification of 4-hydroxy-2-biphenyl-4-carboxylic acid, which is a precursor to the target compound.
- Dissolve 4-hydroxy-2-biphenyl-4-carboxylic acid (5 g) in methanol (50 mL).
- Add catalytic sulfuric acid (2 mL, 98%) to catalyze ester formation.
- Reflux the mixture for approximately 12 hours to promote esterification.
- Cool the reaction mixture to room temperature.
- Extract the product with water and ethyl acetate.
- Dry the organic layer over anhydrous magnesium sulfate.
- Purify via column chromatography to isolate pure methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate with yields around 98%.
This method, as reported in recent patents and literature, emphasizes acid-catalyzed esterification under reflux conditions, ensuring high yield and purity.
Friedel-Crafts Acylation Followed by Hydrolysis and Esterification
Another approach involves aromatic substitution via Friedel-Crafts acylation, followed by hydrolysis and esterification steps:
- Step 1: Friedel-Crafts acylation using biphenyl derivatives and acyl chlorides introduces the necessary carboxylate functionality.
- Step 2: Hydrolysis of the acyl intermediate to form the corresponding acid.
- Step 3: Esterification of the acid with methanol under acid catalysis yields the target ester.
This multi-step method allows for structural modifications and functional group tolerance, although it is more complex than direct esterification.
Suzuki Coupling for Biphenyl Formation
For synthesizing the biphenyl core prior to esterification:
- Step 1: Cross-coupling of 2-bromophenol with phenylboronic acid using Pd(0) catalysts under basic conditions.
- Step 2: Functionalization of the biphenyl core with carboxylic acid groups via directed lithiation or electrophilic substitution.
- Step 3: Esterification of the carboxylic acid with methyl alcohol in the presence of acid catalysts.
This route is advantageous for constructing specific substitution patterns and is often employed in complex molecule synthesis.
Data Summary and Comparative Analysis
Notes on Optimization and Reaction Conditions
- Catalysts: Acid catalysis (e.g., sulfuric acid) is essential for esterification efficiency.
- Solvents: Methanol remains the solvent of choice for methyl ester formation due to its reactivity and ease of removal.
- Temperature: Reflux conditions (~65°C) are optimal for esterification; higher temperatures may lead to side reactions.
- Purification: Column chromatography and recrystallization are standard for obtaining high-purity products.
Q & A
Basic: What are the recommended synthetic routes for Methyl 2-hydroxy-[1,1'-biphenyl]-4-carboxylate, and how can reaction yields be optimized?
Methodological Answer:
A common approach involves Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by esterification and hydroxylation. For example, analogous biphenylcarboxylates are synthesized via palladium-catalyzed coupling of aryl halides with boronic acids, achieving yields up to 71% under optimized conditions (e.g., 65:35 methanol-buffer mobile phase for purification) . To improve yields:
- Use Pd(PPh₃)₄ or Ni catalysts for enhanced cross-coupling efficiency .
- Optimize solvent systems (e.g., DMF or THF) and temperature (80–110°C) to reduce side reactions.
- Employ orthogonal protecting groups for the hydroxyl moiety during esterification to prevent unwanted oxidation .
Basic: How should researchers characterize the structural integrity of this compound using spectroscopic methods?
Methodological Answer:
1H-NMR : Aromatic protons appear as distinct doublets (δ 6.98–8.22 ppm), with the hydroxyl proton typically as a singlet (δ ~5–6 ppm, depending on solvent). The methyl ester group resonates as a singlet at δ 3.8–4.0 ppm . 13C-NMR confirms the ester carbonyl at δ ~167–170 ppm . FTIR identifies key functional groups: C=O (ester) at 1730 cm⁻¹, O–H (phenolic) at 3200–3500 cm⁻¹, and aromatic C–H stretching at 2924–2858 cm⁻¹ . Elemental analysis (C, H, N) should align with theoretical values within ±0.3% .
Advanced: How do electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
The hydroxyl group at position 2 acts as an electron-donating group (EDG), increasing electron density on the biphenyl system. This enhances oxidative addition in Pd-catalyzed reactions but may reduce electrophilicity in nucleophilic substitutions. For example:
- Suzuki Coupling : Electron-rich aryl boronic acids (e.g., 4-methoxyphenyl) couple efficiently with brominated derivatives of the compound, achieving >70% yields .
- Buchwald-Hartwig Amination : EDGs favor C–N bond formation at the para position relative to the hydroxyl group due to resonance stabilization .
- Controlled Reactivity : Use steric hindrance (e.g., ortho-substituents) or protective groups (e.g., silyl ethers) to direct coupling sites .
Advanced: What strategies can resolve contradictions in spectral data when synthesizing derivatives of this compound?
Methodological Answer:
Discrepancies in NMR or IR data often arise from tautomerism, solvent effects, or impurities. To address this:
- Variable Temperature NMR : Identify dynamic processes (e.g., keto-enol tautomerism) by analyzing peak splitting at low temperatures .
- Deuteration Studies : Replace exchangeable protons (e.g., –OH) with deuterium to simplify spectra .
- HPLC-MS Purity Checks : Use a C18 column with a methanol-buffer gradient (65:35, pH 4.6) to isolate pure fractions and correlate retention times with expected masses .
Advanced: How can researchers design mesomorphic or liquid crystalline derivatives of this compound?
Methodological Answer:
Introduce flexible alkyl chains (e.g., heptyloxy groups) at the biphenyl termini to enhance mesomorphism. For example:
- Synthesize 4’-alkoxy derivatives via Williamson ether synthesis, achieving phase transitions (e.g., nematic-to-isotropic) at 120–150°C .
- Incorporate Schiff base linkages (e.g., imino-methyl groups) to stabilize smectic phases, confirmed by polarized optical microscopy .
- Optimize molecular aspect ratio (length-to-width) through DFT calculations to predict mesophase stability .
Advanced: What catalytic systems are effective for reductive functionalization of this compound?
Methodological Answer:
Dual Ni/Pd catalysts enable reductive cross-coupling under mild conditions:
- Decarboxylative Coupling : Use Ni(COD)₂ with dtbbpy ligands to couple the carboxylate with aryl halides, retaining the hydroxyl group .
- Hydrogenolysis : Pd/C (10% wt) in ethanol selectively reduces ester groups to alcohols without affecting the biphenyl core .
- Photoredox Catalysis : Ru(bpy)₃²⁺ under blue light facilitates C–H activation for late-stage functionalization .
Advanced: How can computational methods aid in predicting the bioactivity or material properties of this compound?
Methodological Answer:
- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity in charge-transfer complexes .
- Molecular Docking : Simulate interactions with biological targets (e.g., WDR5 protein) to design degraders or inhibitors .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with observed mesomorphic or catalytic behavior .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
